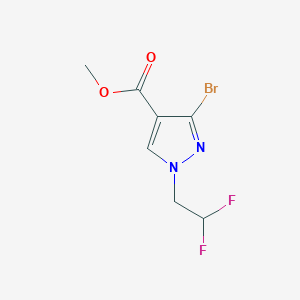![molecular formula C16H16O4 B2515081 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 335419-03-9](/img/structure/B2515081.png)
3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a derivative of benzo[c]chromen-6-one, which is a scaffold of significant interest due to its biological relevance. The structure of this compound suggests that it may possess interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of benzo[c]chromen-6-ones can be achieved through various methods. One such method is a metal-free one-pot synthesis from 3,4-dichlorocoumarins and butadienes using a tandem photo-thermal-photo reaction sequence. This process does not require a metal catalyst or peroxide promoter and typically yields the annulated products in 70-80% yield. The reaction sequence includes photo-induced [4 + 2] and [2 + 2] cycloadditions, followed by silica gel promoted elimination of HCl and electrocyclic cyclobutene ring opening, culminating in a photo-induced 6π electrocyclization .
Another synthetic approach involves a mild base-promoted domino reaction of substituted 2-hydroxychalcones with β-ketoesters. This method utilizes Cs2CO3 to promote a series of reactions including Michael addition, intramolecular aldol, oxidative aromatization, and lactonization. This efficient one-pot synthesis provides a rapid route to produce novel benzo[c]chromen-6-one molecules with various substituents on the benzene rings .
Molecular Structure Analysis
The molecular structure of benzo[c]chromen-6-one derivatives is characterized by the presence of a chromen-6-one core, which can be further functionalized to yield a wide array of derivatives. The structure of these compounds is confirmed by spectral data such as UV, IR, and NMR, which provide insights into the substitution patterns and the nature of the fused rings .
Chemical Reactions Analysis
Benzo[c]chromen-6-ones can undergo photo-reorganization to form complex structures. For instance, 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones can be reorganized under UV-light to yield angular pentacyclic compounds. The distribution of the products depends on the structure of the 3-alkoxy groups, with the phenyl moiety in the 3-benzyloxy group significantly influencing the yield of dihydro products. This photochemical method provides a green and convenient synthesis of benzothiophene fused xanthenone derivatives in a single step without the need for specific or toxic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its derivatives would likely include solubility in common organic solvents, stability under various conditions, and the potential for recrystallization. The exact properties would depend on the specific substituents and the overall molecular structure. The reactivity of these compounds in photochemical conditions suggests that they may also be sensitive to light and temperature, which could affect their storage and handling .
Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Chemical Properties
6H-Benzo[c]chromen-6-ones, to which the mentioned compound is closely related, serve as core structures in secondary metabolites of considerable pharmacological importance. Synthetic protocols for 6H-benzo[c]chromen-6-ones involve Suzuki coupling reactions, radical-mediated cyclization, and metal or base-catalyzed cyclization, among others. These procedures underscore the importance of developing efficient and simple synthetic methods for compounds like 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, offering pathways to explore their potential in drug development and other applications (Mazimba, 2016).
Biological Activities
Chromones, including derivatives of 6H-benzo[c]chromen-6-ones, exhibit a range of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are largely attributed to their antioxidant properties, which are critical in neutralizing active oxygen and curtailing free radical processes that lead to cellular impairment. The presence of specific functional groups within the chromone nucleus, such as the double bond and carbonyl group, is essential for radical scavenging activity, highlighting the potential of compounds like 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in therapeutic applications (Yadav et al., 2014).
Cleaner Production and Environmental Sustainability
The synthesis and application of compounds derived from 6H-benzo[c]chromen-6-ones align with the goals of cleaner production and environmental sustainability. By developing synthetic routes that minimize toxic by-products and energy consumption, researchers can produce pharmacologically active compounds in a manner that is less harmful to the environment. This approach is in line with efforts to find sustainable green production options for various industries, including pharmaceuticals (Panda et al., 2016).
Eigenschaften
IUPAC Name |
3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMQVTVRDIZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

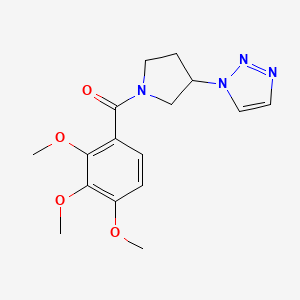
![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)
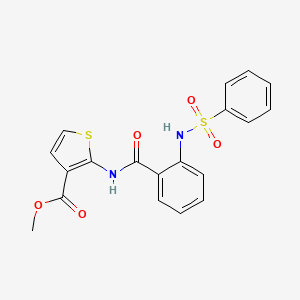
![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)
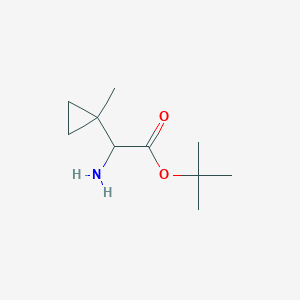
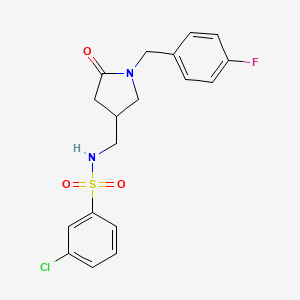

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)
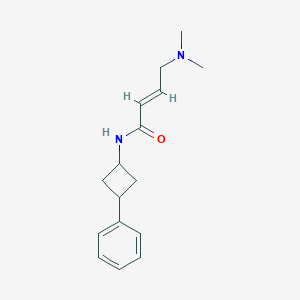
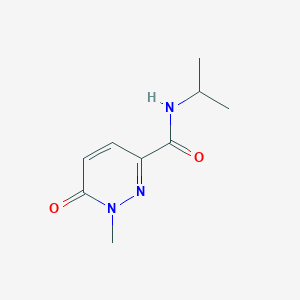

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)
